molecular formula C25H23NO4 B1344593 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid CAS No. 284492-06-4

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid

Cat. No. B1344593
M. Wt: 401.5 g/mol
InChI Key: QDIMUVCWIVIKLY-UHFFFAOYSA-N
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Description

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid, also known as FMPPA, is an organic compound that is used in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid L-phenylalanine, and is a white crystalline solid. FMPPA has a wide range of applications in chemical synthesis and biochemical research, including the production of drugs and other compounds, and has been used in a variety of laboratory experiments.

Scientific Research Applications

1. Peptide Synthesis

Fmoc is extensively used in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This method is suitable for large-scale preparation and has been characterized by a range of analytical techniques (Šebesta & Seebach, 2003).

2. Fluorophore Development

Fmoc derivatives have been used in the development of novel fluorophores like 6-methoxy-4-quinolone, demonstrating strong fluorescence across a wide pH range. This has applications in biomedical analysis, offering a stable and responsive fluorescence marker (Hirano et al., 2004).

3. Solid Phase Peptide Synthesis

Fmoc derivatives are valuable in solid phase peptide synthesis, particularly as precursors for C-terminal amides. They demonstrate efficiency and ease of preparation, making them integral to peptide synthesis methodologies (Funakoshi et al., 1988).

4. Synthesis of β-Amino Acids

Fmoc is used in the synthesis of N-Fmoc-protected β-amino acids. The Arndt-Eistert protocol, starting from commercially available N-Fmoc-protected α-amino acids, leads to enantiomerically pure N-Fmoc-protected β-amino acids in high yield (Ellmerer-Müller et al., 1998).

5. Self-Assembled Structures

Research has been conducted on the self-assembled structures formed by Fmoc modified aliphatic amino acids. This has implications for the design of novel self-assembled architectures with potential applications in material science and nanotechnology (Gour et al., 2021).

6. Enzyme-Activated Surfactants

Fmoc-protected amino acids have been used to create enzymatically activated surfactants for carbon nanotubes. This approach allows for on-demand, homogenous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).

7. Hydrogel Modification

Fmoc derivatives have been utilized in the modification of polyvinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and conferring antibacterial and antifungal properties. This application is significant in medical contexts (Aly & El-Mohdy, 2015).

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)23(14-24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIMUVCWIVIKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628495
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid

CAS RN

284492-06-4
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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